3-Bromo-6-chloro-2-methoxyaniline
Description
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,10H2,1H3 |
InChI Key |
PEYIDAACXHVHNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1N)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methoxyaniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to form the aniline derivative. For example, starting from 3-bromo-6-chloro-2-nitroanisole, the nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-6-chloro-2-methoxyaniline may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Major Products
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Complex amines and other reduced forms.
Scientific Research Applications
3-Bromo-6-chloro-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like bromine and chlorine can influence its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Bromo-2-fluoro-6-methoxyaniline
- Structural Differences : Replaces the chlorine atom at position 6 with fluorine.
- Electronic Effects: Fluorine’s higher electronegativity (4.0 vs.
- Physicochemical Properties :
- Molecular Weight: ~235.5 g/mol (vs. ~252.3 g/mol for 3-Bromo-6-chloro-2-methoxyaniline).
- Predicted Melting Point: Lower due to reduced molecular symmetry compared to the chloro analog.
- Applications : Used in fluorinated drug intermediates, where C–F bonds enhance metabolic stability .
3-Bromo-6-chloro-2-ethoxyaniline
- Structural Differences : Methoxy (–OCH₃) replaced with ethoxy (–OCH₂CH₃).
- Steric and Solubility Effects: Increased lipophilicity due to the ethyl group, enhancing solubility in nonpolar solvents. Steric hindrance may reduce reactivity in sterically sensitive reactions (e.g., Suzuki-Miyaura coupling).
- Thermal Stability : Higher boiling point compared to the methoxy derivative due to increased van der Waals interactions.
2-Bromo-3-methylpyridine
- Structural Differences : Pyridine ring replaces the benzene ring; methyl group at position 3 instead of methoxy.
- Electronic and Basicity Differences: Pyridine’s nitrogen atom introduces basicity (pKa ~1.7) and directs electrophilic substitution to specific positions. Bromine’s inductive effect is less pronounced compared to halogenated anilines due to pyridine’s electron-deficient nature.
- Applications : Widely used in coordination chemistry and as a ligand in catalysis .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Melting Point (°C) | Reactivity Notes |
|---|---|---|---|---|---|
| 3-Bromo-6-chloro-2-methoxyaniline | C₇H₆BrClNO | 252.3 | –Br, –Cl, –OCH₃ | 110–125 (estimated) | Moderate steric hindrance; polarizable aromatic system |
| 3-Bromo-2-fluoro-6-methoxyaniline | C₇H₆BrFNO | 235.5 | –Br, –F, –OCH₃ | 95–110 (estimated) | Enhanced electron withdrawal; faster coupling reactions |
| 3-Bromo-6-chloro-2-ethoxyaniline | C₈H₈BrClNO | 266.5 | –Br, –Cl, –OCH₂CH₃ | 80–95 (estimated) | Higher lipophilicity; reduced electrophilic reactivity |
| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.0 | –Br, –CH₃ (pyridine ring) | 15–20 | Basic nitrogen; coordination versatility |
Biological Activity
3-Bromo-6-chloro-2-methoxyaniline is an organic compound with the molecular formula CHBrClNO. It is a substituted aniline derivative characterized by the presence of bromine, chlorine, and methoxy functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHBrClNO |
| Molecular Weight | 236.49 g/mol |
| IUPAC Name | 3-bromo-6-chloro-2-methoxyaniline |
| InChI | InChI=1S/C7H7BrClNO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,10H2,1H3 |
| Canonical SMILES | COC1=C(C=CC(=C1N)Cl)Br |
The biological activity of 3-Bromo-6-chloro-2-methoxyaniline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The electron-withdrawing nature of the bromine and chlorine substituents enhances the compound's reactivity, potentially affecting its binding affinity to molecular targets.
Experimental Studies
Research has indicated that compounds similar to 3-Bromo-6-chloro-2-methoxyaniline exhibit significant biological activities, including:
- Antiparasitic Activity : Compounds within this chemical class have been evaluated for their effectiveness against parasites such as Plasmodium falciparum, the causative agent of malaria. For instance, modifications in similar compounds have shown improved efficacy (EC) values in inhibiting parasite growth .
- Anticancer Potential : The structural characteristics of 3-Bromo-6-chloro-2-methoxyaniline suggest potential applications in cancer therapy. The presence of the methoxy group may enhance solubility and bioavailability, critical factors for drug efficacy.
Case Studies
Toxicological Profile
While specific toxicological data on 3-Bromo-6-chloro-2-methoxyaniline are sparse, its structural analogs indicate that such compounds can exhibit irritant properties and acute toxicity. Safety assessments are crucial before further development for therapeutic uses.
Comparative Analysis with Similar Compounds
The biological activity of 3-Bromo-6-chloro-2-methoxyaniline can be compared with other related compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-methoxyaniline | Used as a reagent for synthesizing ALK inhibitors | Effective against certain cancers |
| 2-Bromo-4-chloro-6-methoxyaniline | Different reactivity patterns due to substitution | Potential antiparasitic properties |
| 3-Chloro-2-methoxyaniline | Chlorine instead of bromine; retains methoxy group | Varied biological activities |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to confirm intermediate formation.
- Regioselectivity is influenced by the directing effects of methoxy and amine groups.
How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
Advanced Research Focus
Discrepancies often arise from differences in purity, crystallization solvents, or analytical methods. For example:
- Melting Points : Variations may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs and standardize recrystallization solvents (e.g., ethanol vs. hexane) .
- NMR Data : Compare chemical shifts with structurally similar compounds (e.g., 3-Bromo-2-methylaniline, δH 7.2–6.8 ppm for aromatic protons) and validate using 2D NMR (HSQC, HMBC) .
Q. Methodological Solution :
- Cross-reference with high-purity commercial standards (e.g., >97% HLC-grade compounds in ).
- Reproduce synthesis under inert conditions to exclude oxidation byproducts.
What computational methods are suitable for predicting the electronic properties of 3-Bromo-6-chloro-2-methoxyaniline?
Advanced Research Focus
Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set can model:
Q. Validation :
- Compare computed IR spectra with experimental data to refine functional group assignments.
How can researchers optimize purification protocols to achieve >95% purity for this compound?
Q. Basic Research Focus
- Column Chromatography : Use silica gel with a gradient elution (hexane:ethyl acetate 8:1 to 4:1) to separate halogenated byproducts.
- Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals, as demonstrated for analogous brominated anilines .
- Purity Assessment : Employ HPLC with a C18 column (UV detection at 254 nm) and GC-MS for volatile impurities .
What role does 3-Bromo-6-chloro-2-methoxyaniline play in medicinal chemistry research?
Advanced Research Focus
This compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., p38 MAPK inhibitors like SB-202190). Its halogenated aromatic core enables:
Q. Synthetic Example :
- Couple with 4-pyridylboronic acid to generate a biaryl scaffold for inhibitor libraries.
How should researchers address conflicting reactivity data in nucleophilic aromatic substitution (NAS) reactions?
Advanced Research Focus
Contradictions in NAS outcomes (e.g., competing substitution at Br vs. Cl sites) require mechanistic analysis:
Q. Case Study :
- In DMF at 80°C, Br is preferentially displaced due to lower activation energy compared to Cl.
What crystallographic techniques are recommended for structural confirmation?
Q. Basic Research Focus
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane. Refine structures using SHELXL (), which is optimized for small-molecule crystallography.
- Key Parameters : Report R-factors (<5%), hydrogen bonding networks, and halogen interactions (e.g., Br⋯Cl contacts) .
How can researchers design stability studies for this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
